molecular formula C24H24O5 B3628765 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B3628765
M. Wt: 392.4 g/mol
InChI Key: SSWLETGZKJNHQP-UHFFFAOYSA-N
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Description

The compound 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a chromenone derivative characterized by a fused cycloheptane-chromenone core. Key structural features include:

  • A 7-membered cycloheptane ring fused to a chromenone system.
  • A 3-methoxyphenyl group attached via a 2-oxoethoxy linker at position 3.
  • A methyl substituent at position 4.

Properties

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-15-22(28-14-21(25)16-7-6-8-17(13-16)27-2)12-11-19-18-9-4-3-5-10-20(18)24(26)29-23(15)19/h6-8,11-13H,3-5,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWLETGZKJNHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Compound: 3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • Key Differences: Aromatic Substituent: The biphenylyl group (4-biphenylyl) replaces the 3-methoxyphenyl group. Core Structure: A benzo[c]chromenone with a 6-membered cyclohexane ring instead of the 7-membered cycloheptane in the target compound.
  • The smaller cyclohexane ring may reduce conformational flexibility compared to the cycloheptane system.
Feature Target Compound Biphenylyl Analog
Aromatic Substituent 3-Methoxyphenyl 4-Biphenylyl
Core Ring Size 7-membered (cycloheptane) 6-membered (cyclohexane)
Functional Groups Methoxy, methyl, oxoethoxy Biphenyl, methyl, oxoethoxy

Chromenone Derivatives with Functional Group Variations

Compound: 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
  • Key Differences :
    • Substituent Position : A 4-methoxyphenyl group is attached at position 2, compared to the 3-methoxyphenyl group at position 3 in the target compound.
    • Lack of Cycloalkane Fusion : This compound lacks the fused cycloheptane ring.
  • Implications :
    • The para-methoxy group may alter electronic properties (e.g., electron-donating effects) differently than the meta-substitution in the target compound.
    • The absence of a fused ring system reduces molecular complexity and could impact bioavailability.

Heterocyclic Modifications in Chromenone Derivatives

Compound: Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • Key Differences: Core Heterocycle: Incorporates a thiazole ring and piperazine moiety instead of the chromenone system. Functional Groups: Ureido and ester groups are present.
  • Implications: The thiazole and piperazine groups may enhance hydrogen-bonding capacity and solubility compared to the chromenone core. The ureido linkage could confer specificity for biological targets like kinases or receptors.

Research Findings and Implications

  • Structural Flexibility : The cycloheptane ring in the target compound may offer unique conformational preferences compared to smaller or larger fused rings, impacting interactions with biological targets .
  • Substituent Effects :
    • Methoxy Position : Meta-substitution (target compound) vs. para-substitution () influences electronic effects and steric accessibility .
    • Biphenylyl vs. Methoxyphenyl : Larger aromatic systems (e.g., biphenylyl) enhance lipophilicity but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

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